molecular formula C13H14F3NO4 B2614222 3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide CAS No. 2224189-49-3

3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

Cat. No.: B2614222
CAS No.: 2224189-49-3
M. Wt: 305.253
InChI Key: ISJZKNDRHGSTBW-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is a complex organic compound featuring a benzamide core substituted with formyl, hydroxy, and methyl groups, along with a trifluoroethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically involves multi-step organic reactions

    Benzamide Core Formation: The initial step involves the formation of the benzamide core, which can be achieved by reacting 4-hydroxy-5-methylbenzoic acid with an appropriate amine, such as 2-(2,2,2-trifluoroethoxy)ethylamine, under dehydrating conditions.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzamide is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Hydroxylation and Methylation: The hydroxyl and methyl groups can be introduced through selective hydroxylation and methylation reactions, using reagents such as methyl iodide and a suitable base for methylation, and a hydroxylating agent like hydrogen peroxide for hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoroethoxy group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the trifluoroethoxyethyl side chain.

    N-(2-Hydroxyethyl)-4-hydroxy-5-methylbenzamide: Similar core structure but with a hydroxyethyl side chain instead of trifluoroethoxyethyl.

Uniqueness

3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is unique due to the presence of the trifluoroethoxyethyl side chain, which imparts distinct chemical properties such as increased lipophilicity and potential for unique biological interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-8-4-9(5-10(6-18)11(8)19)12(20)17-2-3-21-7-13(14,15)16/h4-6,19H,2-3,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJZKNDRHGSTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)C(=O)NCCOCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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